molecular formula C10H16F3NO3 B592252 Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate CAS No. 644970-36-5

Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No. B592252
M. Wt: 255.237
InChI Key: LTDRQRZCMHBRKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 644970-36-5 . It has a molecular weight of 255.24 . The compound is typically stored in a sealed and dry environment at 2-8°C .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C10H16F3NO3/c1-8(2,3)17-7(15)14-5-4-9(16,6-14)10(11,12)13/h16H,4-6H2,1-3H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

Synthesis of N-heterocycles

Tert-butanesulfinamide, a related entity, is pivotal in the stereoselective synthesis of amines and their derivatives. It has been extensively used as a chiral auxiliary, particularly in asymmetric N-heterocycle synthesis via sulfinimines. This methodology enables access to a wide range of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial in natural products and therapeutic compounds (Philip et al., 2020).

Environmental Biodegradation

The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlight the environmental impact and degradation pathways of tert-butyl compounds. Microorganisms capable of degrading ETBE through aerobic processes as a carbon and energy source, or via cometabolism, demonstrate the environmental behavior and potential remediation strategies for such compounds (Thornton et al., 2020).

Drug Discovery

Pyrrolidine, a core structural motif in "Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate," plays a significant role in drug discovery. Its presence in bioactive molecules for treating human diseases underscores the versatility and importance of the pyrrolidine scaffold in medicinal chemistry. The review covers bioactive molecules characterized by the pyrrolidine ring and its derivatives, exploring their impact on drug selectivity and biological profiles (Li Petri et al., 2021).

Synthetic Routes Analysis

The synthesis of vandetanib, a therapeutic compound, demonstrates the role of tert-butyl piperidine-1-carboxylate derivatives in facilitating complex synthetic routes. Analyzing different synthetic pathways underscores the utility of tert-butyl and pyrrolidine derivatives in the industrial production of pharmaceuticals, showcasing their commercial and practical significance in synthetic organic chemistry (Mi, 2015).

Safety And Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards upon ingestion, skin contact, eye contact, and inhalation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO3/c1-8(2,3)17-7(15)14-5-4-9(16,6-14)10(11,12)13/h16H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDRQRZCMHBRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate

Synthesis routes and methods

Procedure details

tert-Butyl 3-oxopyrrolidine-1-carboxylate (926 mg, 5.0 mmol) was dissolved in THF (10 mL) and the solution was cooled to 0° C., trimethyl(trifluoromethyl)silane (0.872 mL) and tetrabutylammonium fluoride (TBAF) (176 mg, 0.557 mmol) were added. The ice-bath was removed and the reaction mixture was stirred at room temperature overnight. Saturated aqueous NH4Cl solution (8 mL) was added and stirring was continued. After 15 min TBAF (2.36 g TBAF in 7.5 mL THF) was added and the reaction mixture was stirred at room temperature for 1 h. The reaction mixture was extracted with ethyl acetate, washed with H2O, dried over Na2SO4, filtered and concentrated. The residue was purified by silica gel flash chromatography (0-40% ethyl acetate in petroleum spirit) to give the subtitled compound (800 mg).
Quantity
926 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.872 mL
Type
reactant
Reaction Step Two
Quantity
176 mg
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.